N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide
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Description
N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Biological Activity
N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features a thiazole ring, an oxadiazole moiety, and a sulfonamide group which are critical for its biological activity. The structural complexity is believed to contribute to its interaction with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as:
- Nuclear Magnetic Resonance (NMR)
- Fourier Transform Infrared Spectroscopy (FTIR)
- Mass Spectrometry (MS)
are employed to confirm the structure and purity of the synthesized product.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of the compound showed potent cytotoxicity against various cancer cell lines including HCT-15 colon carcinoma with an IC50 value of 1.61 µg/mL .
- Case Study 2 : Another study highlighted that modifications in the thiazole ring significantly enhanced cytotoxic activity against A549 lung adenocarcinoma cells .
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring increases activity by enhancing interactions with target proteins involved in cancer cell proliferation.
Anti-inflammatory Activity
Compounds similar to this compound have been tested for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Summary of Biological Activities
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-3-16-9-11-18(12-10-16)26-21(30)14-31-24-27-19(13-20(29)28-24)22-15(2)25-23(32-22)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQSFKELHFYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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